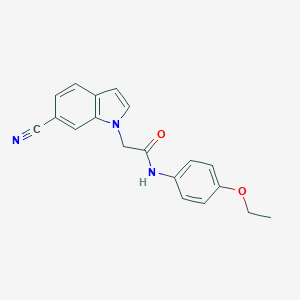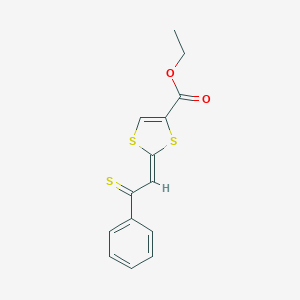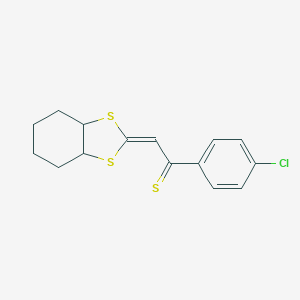
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of Janus kinases (JAKs) that play a crucial role in the regulation of immune system function, hematopoiesis, and inflammation.
Mécanisme D'action
CYT387 selectively inhibits JAK1 and JAK2, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, CYT387 blocks the activation of downstream signaling pathways, including the signal transducers and activators of transcription (STATs) and the mitogen-activated protein kinase (MAPK) pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CYT387 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. In preclinical studies, CYT387 has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. CYT387 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In clinical trials, CYT387 has been shown to improve symptoms and quality of life in patients with myelofibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CYT387 in lab experiments include its high selectivity and potency as a JAK inhibitor, its ability to inhibit multiple cytokine signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using CYT387 in lab experiments include its high cost, limited availability, and potential off-target effects.
Orientations Futures
For research on CYT387 include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other targeted agents. Additionally, further studies are needed to investigate the long-term safety and efficacy of CYT387 in larger patient populations and to explore its potential applications in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that selectively targets JAK1 and JAK2 and has potential therapeutic applications in various diseases. The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent and a catalyst. CYT387 has been extensively studied for its biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. The advantages and limitations of using CYT387 in lab experiments have been discussed, and future directions for research on CYT387 have been identified.
Méthodes De Synthèse
The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is purified by column chromatography to obtain CYT387 in high yield and purity.
Applications De Recherche Scientifique
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, CYT387 has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving immune system function. Clinical trials have also demonstrated the safety and efficacy of CYT387 in treating myelofibrosis, a rare blood cancer.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-17-7-5-16(6-8-17)21-19(23)13-22-10-9-15-4-3-14(12-20)11-18(15)22/h3-11H,2,13H2,1H3,(H,21,23) |
Clé InChI |
DCWLFMALPNLMGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![7-(4-Methoxyphenyl)-3,4-diphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B296067.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
![5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)